molecular formula C9H14O2 B1266962 Bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 29221-25-8

Bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B1266962
CAS No.: 29221-25-8
M. Wt: 154.21 g/mol
InChI Key: PNKGHXVHKCJNBW-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]octane-2-carboxylic acid is an organic compound with the molecular formula C9H14O2. It is characterized by a bicyclic structure, which consists of two fused cyclohexane rings sharing three carbon atoms. This unique structure imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

Bicyclo[2.2.2]octane-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative decarboxylation, such as lead tetra-acetate, resulting in the formation of acetates through both carbonium ion and non-carbonium ion pathways . These interactions highlight the compound’s potential to modulate enzymatic activities and biochemical pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can impact the activity of enzymes like FabF and FabH, which are crucial for bacterial fatty acid synthesis . This interaction can lead to broad-spectrum antibacterial activity, demonstrating the compound’s potential in modulating cellular processes and combating bacterial infections.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For example, the compound’s interaction with lead tetra-acetate results in oxidative decarboxylation, producing acetates . This mechanism underscores the compound’s ability to influence biochemical pathways and cellular activities through molecular interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that the compound’s thermal decomposition behavior and impact sensitivity can vary based on its substituents . Understanding these temporal effects is essential for optimizing the compound’s use in biochemical research and applications.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may be more effective for specific applications. Research has shown that the compound’s antibacterial activity can be dose-dependent, with higher doses potentially leading to more significant effects . These findings highlight the importance of determining the optimal dosage for desired outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s role in oxidative decarboxylation, for example, involves interactions with lead tetra-acetate, resulting in the formation of acetates . These interactions underscore the compound’s potential to modulate metabolic pathways and influence cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, impacting its overall activity and function. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical applications and ensuring its effective delivery to target sites .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can impact the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions . Understanding these subcellular dynamics is essential for harnessing the compound’s full potential in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]octane-2-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a cyclohexadiene derivative reacts with a suitable dienophile under controlled conditions to form the bicyclic structure. The resulting product is then subjected to oxidation to introduce the carboxylic acid group.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of metal-free conditions to achieve high yields and enantioselectivity. For example, a tandem reaction can be employed to rapidly access a wide range of bicyclo[2.2.2]octane derivatives with excellent enantioselectivities under mild and operationally simple conditions .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.

Major Products: The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives of this compound.

Scientific Research Applications

Bicyclo[2.2.2]octane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of molecular interactions and enzyme mechanisms.

    Medicine: It is investigated for its potential therapeutic properties, including antibacterial and antiviral activities.

    Industry: this compound is utilized in the development of new materials and catalysts.

Comparison with Similar Compounds

Bicyclo[2.2.2]octane-2-carboxylic acid can be compared with other similar compounds, such as:

  • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
  • Bicyclo[2.2.2]octane-1-carboxylic acid
  • Bicyclo[2.2.2]octane-1,4-dicarboxylic acid

These compounds share the bicyclic structure but differ in the position and number of carboxylic acid groups. The unique structure of this compound, with the carboxylic acid group at the 2-position, imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications.

Properties

IUPAC Name

bicyclo[2.2.2]octane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKGHXVHKCJNBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296211
Record name Bicyclo[2.2.2]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29221-25-8
Record name Bicyclo[2.2.2]octane-2-carboxylic acid
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bicyclo[2.2.2]octane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70296211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo(2.2.2)octane-2-carboxylic acid
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Synthesis routes and methods

Procedure details

Sodium hydroxide (2.5N, 22.4 mL, 56 mmol) was added to a methanolic solution of methyl bicyclo[2.2.2]octane-2-carboxylate (4.7 g, 28 mmol in 50 mL) at ambient temperature and the mixture was stirred for 16 hours. The solvent was concentrated in vacuo, water added (20 mL) and the solution made acidic with IN aqueous HCl. The product was extracted into dichloromethane (3×50 mL), the combined organic layers washed with water (25 mL), dried over anhydrous magnesium sulfate, filtered and concentrated on a rotary evaporator to afford the titled compound of formula (III) as a white solid (4.3 g, 100% yield).
Quantity
22.4 mL
Type
reactant
Reaction Step One
Name
methyl bicyclo[2.2.2]octane-2-carboxylate
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What happens when Bicyclo[2.2.2]octane-2-carboxylic acid reacts with lead tetra-acetate?

A1: this compound undergoes oxidative decarboxylation in the presence of lead tetra-acetate. This reaction primarily yields acetates through two distinct pathways: a carbonium ion pathway and a non-carbonium ion pathway []. Interestingly, the research suggests the formation of organolead intermediates during the non-carbonium ion pathway, leading to acetates while preserving the stereochemistry [].

Q2: Can this compound derivatives be synthesized asymmetrically?

A2: Yes, asymmetric synthesis of this compound derivatives is possible. One example involves using a [RuCl(p-cymene)-(S)-BINAP]Cl catalyst to enantioselectively produce trans-3-Amino-bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester []. This highlights the potential for developing chiral building blocks based on the this compound scaffold.

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